N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(naphthalen-2-yloxy)acetamide
CAS No.: 2415599-91-4
Cat. No.: VC4143614
Molecular Formula: C18H21NO3S2
Molecular Weight: 363.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415599-91-4 |
|---|---|
| Molecular Formula | C18H21NO3S2 |
| Molecular Weight | 363.49 |
| IUPAC Name | N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-naphthalen-2-yloxyacetamide |
| Standard InChI | InChI=1S/C18H21NO3S2/c20-17(19-11-18(21)12-23-7-8-24-13-18)10-22-16-6-5-14-3-1-2-4-15(14)9-16/h1-6,9,21H,7-8,10-13H2,(H,19,20) |
| Standard InChI Key | XRAGYCYNKCDAGX-UHFFFAOYSA-N |
| SMILES | C1CSCC(CS1)(CNC(=O)COC2=CC3=CC=CC=C3C=C2)O |
Introduction
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound featuring a unique combination of sulfur and carbon frameworks, which may impart interesting chemical properties and biological activities. This compound falls under the broader category of heterocyclic compounds, specifically those containing sulfur atoms in its ring structure.
Synthesis and Characterization
The synthesis of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(naphthalen-2-yloxy)acetamide typically involves several steps, with specific parameters such as temperature, reaction time, and molar ratios of reactants being crucial for optimizing yield and purity. Characterization data should ideally be collected from experimental results to provide a complete profile.
Chemical Reactions
Chemical reactions involving N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(naphthalen-2-yloxy)acetamide could include hydrolysis under acidic or basic conditions. Each reaction's conditions—such as temperature, solvent choice, and catalyst presence—are critical for determining product yields and selectivity.
Potential Applications
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-(naphthalen-2-yloxy)acetamide has potential applications in several fields, although further research is essential to explore these applications fully and validate the compound's efficacy in relevant biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume